molecular formula C23H23NO6 B11016642 (2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11016642
M. Wt: 409.4 g/mol
InChI Key: MVGUOVWPUJBEPZ-QFIPXVFZSA-N
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Description

(2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one moiety, a butyl group, and an amino acid derivative. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, where the chromen-2-one derivative is treated with butyl halides under basic conditions.

    Attachment of the Amino Acid Derivative: The amino acid derivative can be attached through an amide bond formation. This typically involves the reaction of the chromen-2-one derivative with an amino acid or its ester in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and alkylation steps, as well as automated peptide synthesizers for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-2-one moiety can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the chromen-2-one moiety can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The butyl group and other substituents on the chromen-2-one core can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized chromen-2-one derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry

In industrial applications, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives.

Mechanism of Action

The mechanism of action of (2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid lies in its specific substitution pattern and the presence of the butyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C23H23NO6/c1-2-3-7-16-12-21(26)30-19-13-17(10-11-18(16)19)29-14-20(25)24-22(23(27)28)15-8-5-4-6-9-15/h4-6,8-13,22H,2-3,7,14H2,1H3,(H,24,25)(H,27,28)/t22-/m0/s1

InChI Key

MVGUOVWPUJBEPZ-QFIPXVFZSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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